(5-nitro-2,3-dihydro-1H-indol-1-yl)(phenyl)methanone
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Overview
Description
1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications .
Preparation Methods
The synthesis of 1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, potentially forming oxindole derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, and benzoyl chloride. Major products formed from these reactions include amino derivatives, oxindoles, and substituted indoles.
Scientific Research Applications
1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole nucleus can bind to multiple receptors, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE can be compared with other indole derivatives such as:
1-BENZOYL-2,3-DIHYDROINDOLE: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-NITRO-2,3-DIHYDROINDOLE: Lacks the benzoyl group, affecting its solubility and interaction with biological targets.
1-BENZOYL-5-AMINO-2,3-DIHYDROINDOLE: The amino group provides different reactivity and potential biological effects compared to the nitro group
The uniqueness of 1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE lies in its combination of the benzoyl and nitro groups, which confer specific chemical properties and biological activities.
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
(5-nitro-2,3-dihydroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H12N2O3/c18-15(11-4-2-1-3-5-11)16-9-8-12-10-13(17(19)20)6-7-14(12)16/h1-7,10H,8-9H2 |
InChI Key |
LSUZGQDFDYOGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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